Product packaging for 3,8-Diamino-5H-phenanthridin-6-one(Cat. No.:CAS No. 46794-07-4)

3,8-Diamino-5H-phenanthridin-6-one

Cat. No.: B8787005
CAS No.: 46794-07-4
M. Wt: 225.25 g/mol
InChI Key: MDTCBXNMVJATBJ-UHFFFAOYSA-N
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Description

3,8-Diamino-5H-phenanthridin-6-one is a chemical compound based on the phenanthridinone scaffold, a heterocyclic framework of significant interest in medicinal chemistry and bioorganic research . Phenanthridinones are recognized as important structural moieties in a variety of bioactive natural products and are investigated as prospective agents for anticancer treatment . The core structure is known to exhibit a range of pharmacological activities, including acting as an inhibitor of poly(ADP-ribose) polymerase (PARP) family proteins, a key target in oncology research . The presence of amino functional groups on this scaffold enhances its potential for DNA interaction and further synthetic modification, making it a valuable intermediate for researchers developing novel therapeutic agents . This product is supplied for research applications only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3O B8787005 3,8-Diamino-5H-phenanthridin-6-one CAS No. 46794-07-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46794-07-4

Molecular Formula

C13H11N3O

Molecular Weight

225.25 g/mol

IUPAC Name

3,8-diamino-5H-phenanthridin-6-one

InChI

InChI=1S/C13H11N3O/c14-7-1-3-9-10-4-2-8(15)6-12(10)16-13(17)11(9)5-7/h1-6H,14-15H2,(H,16,17)

InChI Key

MDTCBXNMVJATBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)NC3=C2C=CC(=C3)N

Origin of Product

United States

Synthetic Methodologies for 3,8 Diamino 5h Phenanthridin 6 One and Its Structural Analogues

Classical Approaches to Phenanthridinone Core Construction

The foundational syntheses of the phenanthridinone skeleton have historically relied on several classical name reactions. These methods, while groundbreaking for their time, often involve multi-step procedures, harsh reagents, and limited substrate scope. nih.gov

Beckmann Rearrangement Strategies

The Beckmann rearrangement is a classical organic reaction that transforms an oxime into an amide, or a cyclic oxime into a lactam. wikipedia.orgmasterorganicchemistry.com In the context of phenanthridinone synthesis, this strategy typically involves the rearrangement of a fluorenone oxime derivative. nih.gov The reaction is catalyzed by acid, with common reagents including sulfuric acid, polyphosphoric acid, tosyl chloride, and phosphorus pentachloride. wikipedia.org

The general mechanism commences with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by the migration of the aryl group that is in the anti-periplanar position relative to the leaving group, leading to the formation of a nitrilium ion. Subsequent hydrolysis of this intermediate yields the corresponding phenanthridinone, which is a cyclic amide (lactam). masterorganicchemistry.com A significant limitation of this approach is the accessibility of the required substituted fluorenone precursors. nih.gov

Table 1: Reagents for Beckmann Rearrangement This table is generated based on data from multiple sources.

Catalyst/ReagentFunctionReference
Sulfuric AcidAcid catalyst wikipedia.org
Polyphosphoric AcidAcid catalyst wikipedia.org
Thionyl ChloridePromotes rearrangement wikipedia.org
Phosphorus PentachloridePromotes rearrangement wikipedia.org
Cyanuric ChlorideCatalytic activation wikipedia.org

Ullmann Reaction Pathways

The Ullmann reaction is a copper-catalyzed coupling of aryl halides, traditionally used to form symmetrical biaryl compounds at high temperatures. nih.govorganic-chemistry.orgbyjus.com This reaction provides a direct method for constructing the central biaryl C-C bond of the phenanthridinone scaffold. nih.gov The classic Ullmann condensation involves the coupling of two molecules of an aryl halide in the presence of copper metal at temperatures often exceeding 200°C. byjus.comnih.gov

A more versatile approach, the Ullmann-type reaction, involves the copper-catalyzed nucleophilic aromatic substitution between an aryl halide and a nucleophile. organic-chemistry.org For phenanthridinone synthesis, this can involve an intramolecular cyclization where a C-N bond is formed. However, these classical methods are often limited by the need for harsh reaction conditions, high catalyst loading, and poor tolerance for many functional groups. nih.gov Modern advancements have introduced various ligands to facilitate the reaction under milder conditions. nih.gov

The mechanism generally involves the formation of an organocopper intermediate. An oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination, forges the new aryl-aryl bond. organic-chemistry.org

Schmidt Reaction Applications

The Schmidt reaction offers another classical route to phenanthridinones by converting a ketone into an amide using an azide (B81097) in the presence of a strong acid. nih.govwikipedia.org Similar to the Beckmann rearrangement, this method can utilize a fluorenone derivative as the starting ketone. The reaction is named after Karl Friedrich Schmidt, who first reported it in 1924. wikipedia.org

The reaction mechanism for a ketone begins with its protonation by the acid, which activates it for nucleophilic attack by hydrazoic acid, forming an azidohydrin intermediate. wikipedia.orgorganic-chemistry.org This intermediate then loses water, and one of the aryl groups migrates from the carbon to the nitrogen atom, with the simultaneous expulsion of dinitrogen gas (N₂). organic-chemistry.org This rearrangement step is similar to that in the Beckmann rearrangement and results in a nitrilium ion. wikipedia.org The nitrilium ion is then attacked by water, and after tautomerization, the final amide (phenanthridinone) product is formed. wikipedia.org While effective, the use of potentially explosive and toxic hydrazoic acid requires careful handling.

Modern Catalytic and Photo-Mediated Syntheses of Phenanthridinone Scaffolds

Contemporary approaches to phenanthridinone synthesis focus on improving efficiency, functional group tolerance, and environmental sustainability. These methods often employ transition-metal catalysis or photochemical energy to facilitate the key bond-forming steps under milder conditions.

Palladium-Catalyzed Annulation Reactions for Phenanthridinone Skeletons

Palladium-catalyzed reactions have become exceptionally powerful tools for constructing heterocyclic systems like phenanthridinones. nih.gov A prominent modern strategy is the palladium-catalyzed annulation of arynes with ortho-halobenzamides. nih.govresearchgate.netfigshare.com This methodology allows for the construction of the phenanthridinone ring system in a single step through the simultaneous formation of a C-C and a C-N bond under relatively mild conditions. nih.govfigshare.com

The reaction is highly versatile and tolerates a wide array of functional groups, making it suitable for creating diverse libraries of phenanthridinone analogues. nih.gov A plausible mechanism involves the palladium(0)-catalyzed generation of an aryne intermediate from a precursor like an o-silylaryl triflate or an o-halobenzoic acid. acs.org Concurrently, the palladium catalyst undergoes oxidative addition to the o-halobenzamide. The aryne then inserts into the resulting aryl-palladium bond, forming a seven-membered palladacycle. Subsequent reductive elimination forges the final C-N bond to yield the phenanthridinone product and regenerate the palladium(0) catalyst. acs.orgnih.gov The choice of catalyst and ligand is crucial for optimizing the reaction yield. acs.orgnih.gov

Table 2: Optimization of Palladium-Catalyzed Annulation Data derived from a study on the synthesis of phenanthridin-6(5H)-one derivatives. acs.org

Catalyst (10 mol %)Ligand (20 mol %)Base (1.0 equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂-Cs₂CO₃DMF12054
Pd(OAc)₂ PPh₃ Cs₂CO₃ DMF 120 70
Pd(OAc)₂XantphosCs₂CO₃DMF12065
PdCl₂PPh₃Cs₂CO₃DMF12061
Pd(PPh₃)₄-Cs₂CO₃DMF12059

Oxidative Cyclization Methodologies

Oxidative cyclization represents another significant advancement in phenanthridinone synthesis, often proceeding through direct C-H bond activation. nih.gov These methods can circumvent the need for pre-functionalized starting materials like aryl halides, aligning with the principles of green chemistry. researchgate.net The transformations can be promoted by transition metals or induced by photochemistry. nih.gov

Metal-catalyzed oxidative cyclizations frequently involve an intramolecular C-H amidation of 2-phenylbenzamides. nih.gov For instance, copper-catalyzed systems can facilitate the intramolecular N-aryl bond formation to close the ring. nih.gov Similarly, palladium catalysis can achieve oxidative C-H amination of arenes to furnish the phenanthridinone core. nih.gov

Photo-mediated syntheses offer a transition-metal-free alternative. nih.gov Visible-light-induced cyclization of benzamides can be achieved using an organic photocatalyst. nih.gov In a typical photochemical process, the photoexcited catalyst oxidizes the benzamide (B126) to generate an amidyl radical. This radical then undergoes an intramolecular cyclization onto the adjacent phenyl ring. The resulting radical intermediate is subsequently oxidized to form the final phenanthridinone product, often using air as a sustainable terminal oxidant. nih.govresearchgate.net

Photoinduced Generation of Iminyl Radicals in Phenanthridine (B189435) Synthesis

Photoinduced reactions offer a powerful and often mild approach to constructing the phenanthridine framework. A key strategy involves the generation of iminyl radicals from suitable precursors, which then undergo intramolecular cyclization.

Oxime carbonates and acyl oximes have been identified as effective precursors for the generation of iminyl radicals under UV irradiation or visible light with a photoredox catalyst. nih.govrsc.orgresearchgate.netnih.govmit.edu For instance, suitably functionalized oxime carbonates can be cleanly converted to iminyl radicals, which subsequently cyclize to form phenanthridines. nih.govmit.edu Similarly, a unified strategy using visible light and a photoredox catalyst like fac-[Ir(ppy)3] allows for the conversion of acyl oximes into iminyl radical intermediates. These intermediates then undergo intramolecular homolytic aromatic substitution to yield phenanthridines, quinolines, and pyridines. rsc.org This method is notable for its broad substrate scope and mild reaction conditions at room temperature. rsc.org

A novel UV light-mediated method for synthesizing phenanthridines from biaryl oximes has also been reported. nih.gov This reaction is proposed to proceed through the initial generation of an iminyl radical that cyclizes onto an electron-rich aromatic ring. A noteworthy aspect of this method is the use of a methoxy (B1213986) group as a leaving group during the cyclization process. nih.gov

C-C and C-N Bond Formation Strategies

Transition metal-catalyzed cross-coupling reactions are a cornerstone in the synthesis of complex organic molecules, and phenanthridinones are no exception. Strategies involving the formation of both carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in a single or sequential manner are particularly efficient.

Palladium-catalyzed dual C-H activation provides a one-pot method for the synthesis of phenanthridinones from N-methoxybenzamides and aryl iodides. capes.gov.bracs.org This process involves the formation of a five-membered palladacycle intermediate via C-H activation, followed by C-C and C-N bond formation. acs.org This approach is highly atom-economical as it avoids the pre-functionalization of starting materials. researchgate.net

Another powerful strategy involves the simultaneous formation of aryl-aryl and N-aryl bonds. researchgate.net These transition metal-mediated reactions are highly efficient and compatible with a wide range of functional groups, making them suitable for the construction of complex heterocyclic systems. researchgate.netnih.gov For example, a domino reaction involving sequential C-C and C-N bond formation has been developed for the synthesis of phenanthridinone derivatives from o-halobenzamides, which is also applicable to less reactive o-chlorobenzamides. nih.gov A straightforward palladium-catalyzed annulation of 2-bromobenzamides and 2-bromobenzoic acids also provides controlled access to a range of functionalized phenanthridin-6(5H)-ones. researchgate.netsemanticscholar.org

Catalyst/ReagentStarting MaterialsKey TransformationRef
Pd(OAc)2N-methoxybenzamides, Aryl iodidesDual C-H activation, C-C/C-N bond formation acs.org
Palladium catalysto-halobenzamidesSequential C-C and C-N bond formation nih.gov
Pd(OAc)2, PPh32-bromobenzamides, o-bromobenzoic acidsPalladium-catalyzed annulation researchgate.netsemanticscholar.org

Metal-Free Approaches to Phenanthridinone Synthesis

To circumvent the use of often expensive and toxic transition metals, several metal-free synthetic strategies for phenanthridinones have been developed. These methods often rely on radical-mediated processes or visible-light-promoted reactions.

One such approach is the sodium persulfate (Na2S2O8)-mediated intramolecular decarboxylative cyclization of biaryl 2-oxamic acids. dtic.milnih.gov This method is advantageous due to the use of an inexpensive reagent and its tolerance to air, providing an economical route to biologically interesting phenanthridinones. dtic.mil

Visible-light-driven oxidative C-H amidation offers another metal-free pathway. nih.gov In this method, an N-aryl biphenylcarboxamide can be converted to a phenanthridinone via a radical cyclization initiated by visible light in the presence of a catalyst like 1-chloroanthraquinone (B52148) and a base. Mechanistic studies suggest the generation of an amidyl radical through a proton-coupled electron transfer (PCET) process from the N-H bond of the amide. nih.gov

Furthermore, a concise route to dihydrobenzo[j]phenanthridinones has been developed using an aryne annulation strategy under metal-free conditions, which involves multiple C-C and C-N bond cleavages and formations. nih.gov The aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines, induced by visible light in the presence of an organic dye like eosin (B541160) B, also provides a metal-free route to 6-substituted phenanthridines.

Regioselective Derivatization of the Phenanthridinone System

The biological activity of phenanthridinone derivatives can be significantly modulated by the introduction of various substituents at different positions of the heterocyclic core. Therefore, regioselective functionalization is a critical aspect of developing novel phenanthridinone-based compounds.

Strategies for Functionalization at Positions 3 and 8

The introduction of substituents at the 3 and 8 positions of the phenanthridinone ring is crucial for developing analogs of 3,8-Diamino-5H-phenanthridin-6-one. A common strategy to introduce amino groups is through the reduction of nitro groups at these positions. Therefore, the synthesis of 3,8-dinitrophenanthridinone is a key intermediate step. While direct nitration of the phenanthridinone core can lead to a mixture of products, a more controlled approach involves the synthesis of the phenanthridinone from appropriately substituted precursors.

Although a direct synthesis for this compound is not extensively reported, a plausible route involves the synthesis of a dinitro-substituted phenanthridinone followed by reduction. The synthesis of the related 3,6-dinitrophenanthrene (B33633) has been achieved from 2-iodo-4-nitrobenzaldehyde, which undergoes a series of reactions including the formation of a dinitro-biphenyl-dicarbaldehyde intermediate followed by cyclization with hydrazine. rsc.org The subsequent reduction of the dinitro compound with iron powder and ammonium (B1175870) chloride yields 3,6-diaminophenanthrene. rsc.org A similar strategy could be envisioned for the synthesis of 3,8-dinitrophenanthridinone, starting from appropriately substituted benzamide and benzoic acid derivatives, followed by reduction to the desired 3,8-diamino product.

Modifications at the 5-Position (N-5)

Functionalization at the N-5 position of the phenanthridinone lactam can significantly impact the molecule's properties. N-alkylation and N-arylation are common modifications.

Alkylation of the lactam nitrogen in phenanthridinone and related systems like 2-pyridones and 2(1H)-quinolinones can sometimes lead to a mixture of N- and O-alkylated products. researchgate.net The regioselectivity can be influenced by the reaction conditions, such as the choice of base and solvent. For instance, in the alkylation of 2-pyridone, using the alkali salt in DMF favors N-alkylation, whereas the silver salt in benzene (B151609) yields the O-alkylated product exclusively. researchgate.net For the synthesis of N-alkylated phenanthridinone analogs, an alternative to direct alkylation is a multi-step sequence involving a Buchwald-Hartwig amination to form the C-N bond of the central ring at a later stage of the synthesis, which has been successfully applied to related heterocyclic systems. researchgate.net

A practical method for the N-alkylation of phosphinic (thio)amides with alcohols via transfer hydrogenation has been reported, which could potentially be adapted for the N-alkylation of phenanthridinones. nih.gov

Introduction of Substituents at the 6-Position

The 6-position of the phenanthridine ring is a common site for introducing substituents to modulate biological activity. A metal-free, visible-light-induced aerobic oxidative cyclization of 2-isocyanobiphenyls with hydrazines provides a route to 6-substituted phenanthridines. In this reaction, various functional radicals are generated from hydrazines and trapped by the isocyanobiphenyl to form the 6-substituted product.

ReagentsSubstituent Introduced at C-6Ref
Hydrazines, Eosin B, Visible lightVarious alkyl and aryl groups

Substituent Effects on Synthetic Yield and Selectivity

The efficiency of the synthesis of this compound and its analogues is profoundly impacted by the nature and position of substituents on the aromatic rings of the precursors. These substituent effects are particularly prominent in the key bond-forming and cyclization steps.

In palladium-catalyzed cross-coupling reactions used to form the biphenyl (B1667301) backbone, both electronic and steric factors of the substituents play a crucial role. Electron-donating groups on the aryl halides or boronic acids can facilitate oxidative addition, a key step in the catalytic cycle, thereby potentially increasing the reaction rate. Conversely, bulky substituents, particularly in the ortho position to the coupling site, can sterically hinder the approach of the reactants to the catalyst, which may lead to lower yields. For instance, in the palladium-catalyzed annulation of 2-bromobenzamides, while various aliphatic, chloro, and fluoro substituents are well-tolerated, providing moderate to high yields (62-79%), bulky groups like N-tert-butyl can completely inhibit the reaction. google.commdpi.com

The intramolecular cyclization step, such as the Pschorr cyclization, is also highly sensitive to substituent effects. The success of this reaction depends on the stability of the intermediate diazonium salt and the propensity of the aryl radical to cyclize. Electron-withdrawing groups can enhance the stability of the diazonium salt, but they may disfavor the subsequent radical cyclization. Conversely, electron-donating groups can facilitate the cyclization but may lead to unwanted side reactions of the diazonium salt. The yields of such cyclizations are often moderate due to these competing factors. wikipedia.org

The final reduction of the nitro groups to amines is generally a high-yielding step. However, the choice of reducing agent and reaction conditions can be influenced by the presence of other functional groups on the phenanthridinone ring to avoid undesired side reactions.

The following tables provide a summary of how different substituents can affect the yield in key synthetic steps toward phenanthridinone structures, based on findings for related compounds.

Table 1: Effect of Substituents on N-Aryl Ring in Palladium-Catalyzed Phenanthridinone Synthesis

Substituent (R) on N-Aryl RingYield (%)Reference
H89 wikipedia.org
4-ChloroTolerated wikipedia.org
4-BromoTolerated wikipedia.org
4-CyanoNot Tolerated wikipedia.org
4-Methyl75 google.com
4-Ethyl72 google.com
4-Propyl68 google.com
4-Butyl61 google.com
4-tert-ButylNo Reaction google.com

Table 2: Effect of Substituents on Benzamide Ring in Palladium-Catalyzed Phenanthridinone Synthesis

Substituent on Benzamide RingYield (%)Reference
4-Methyl79 google.com
5-Methyl72 google.com
4,5-Dimethyl75 google.com
4-Fluoro68 google.com
5-Fluoro62 google.com
4-Chloro70 google.com

It is important to note that while these tables illustrate general trends, the optimal conditions and resulting yields for the synthesis of the specific compound this compound would require specific experimental investigation. The interplay of electronic and steric effects is complex, and the ideal synthetic strategy often involves a careful balancing of these factors.

Investigations into Interactions with Biological Macromolecules

DNA and RNA Binding Studies

The ability of phenanthridinone derivatives to interact with nucleic acids is a cornerstone of their biological activity. These interactions are primarily characterized by intercalative binding, where the planar phenanthridinone ring system inserts itself between the base pairs of the DNA or RNA duplex.

Phenanthridine (B189435) derivatives are well-recognized for their capacity to bind to DNA through intercalation. nih.govbeilstein-journals.org This mode of interaction involves the insertion of the planar aromatic ring system between the base pairs of the nucleic acid double helix. nih.govrsc.org The fundamental structure of phenanthridinones, being planar, is conducive to this type of binding. nih.gov The process is often studied using techniques like spectroscopy and viscosity measurements, which can confirm the intercalative nature of the binding. ias.ac.in

One of the most classic examples of a phenanthridine derivative that exemplifies intercalative binding is ethidium (B1194527) bromide. nih.govbeilstein-journals.org Its structure, featuring a flat polycyclic aromatic system, allows it to slide between the DNA base pairs, leading to a significant increase in its fluorescence, a property widely exploited in molecular biology for nucleic acid visualization. nih.govnih.gov The intercalated molecule is positioned with its long axis parallel to that of the adjacent base pairs. nih.gov

The stability of the intercalated complex is influenced by several factors, including non-covalent stacking interactions and, in the case of charged derivatives, electrostatic interactions with the phosphate (B84403) backbone of the nucleic acid. nih.gov For instance, quantum chemical calculations and molecular dynamics simulations have shown that dispersion energy is a dominant contribution to the stabilization of phenanthridine derivatives within the DNA base stack. nih.gov

It's important to note that while intercalation is a primary binding mode, other interactions, such as groove binding, can also occur, sometimes in competition with intercalation. beilstein-journals.orgrsc.org The specific mode of binding can be influenced by the structure of the phenanthridinone derivative and the sequence of the nucleic acid. beilstein-journals.org

The affinity and specificity of phenanthridinone derivatives for nucleic acids can be significantly modulated by the nature and position of their substituents. nih.govbioorganic-chemistry.com Modifications to the core phenanthridine structure can alter the strength and mode of binding to DNA and RNA. beilstein-journals.org

For example, the introduction of different functional groups at various positions on the phenanthridinone ring can lead to enhanced binding affinity. nih.gov Studies on related heterocyclic systems have shown that adding methyl groups can increase the binding constant for DNA by orders of magnitude. nih.gov This enhancement is often attributed to a more favorable free energy of binding, which can result from a reduction in the loss of binding entropy upon interaction with the nucleic acid. nih.gov The hydrophobic contribution of these substituents appears to be a key factor in this improved affinity. nih.gov

The amino groups at the 3 and 8 positions of the phenanthridinone core, as seen in 3,8-Diamino-5H-phenanthridin-6-one, play a crucial role. These groups are known to be important for the fluorescence increase observed upon intercalation of similar molecules like ethidium bromide. nih.gov Synthetic modifications of these exocyclic amines, such as conversion to ureas or guanidines, can tune the nucleic acid affinity and specificity. bioorganic-chemistry.com For instance, a derivative of ethidium bromide where the amino groups were converted to a bis-urea-ethylenediamine moiety showed enhanced affinity and specificity for the HIV-1 Rev Response Element (RRE) RNA compared to the parent compound. bioorganic-chemistry.com

Furthermore, the introduction of bulky substituents can influence the binding mode. For example, a phenyl group, as seen in some derivatives, can provide steric control and affect the fluorimetric properties of the compound upon binding. nih.gov The size and shape of the substituents can determine whether a derivative prefers intercalation or groove binding, or even a combination of both. nih.gov In some cases, substituents can lead to a "threading intercalation" mode, where bulky groups are positioned in the DNA grooves. nih.gov

The table below summarizes the effect of different substituents on the DNA binding affinity of a series of 2-amino-1,8-naphthyridines, a related class of DNA-binding agents.

CompoundSubstituents1:1 Binding Constant (K) for Cytosine (10⁶ M⁻¹)
ANDNone0.30
AMND7-methyl2.7
ADMND5,7-dimethyl6.1
ATMND5,6,7-trimethyl19
Data from fluorescence titration experiments in solutions containing 110 mM Na⁺ (pH 7.0, at 20°C).

This data clearly demonstrates that increasing the number of methyl groups significantly enhances the binding affinity for cytosine. nih.gov

Competitive binding assays are a valuable tool for elucidating the binding mode of novel compounds to DNA. These experiments typically involve a well-characterized DNA intercalator, such as ethidium bromide (EtBr), which exhibits a significant increase in fluorescence upon binding to DNA. nih.govheraldopenaccess.us The ability of a test compound to displace EtBr from the DNA-EtBr complex, resulting in a decrease in fluorescence, is indicative of a competitive binding interaction, often suggesting an intercalative binding mode for the test compound. heraldopenaccess.us

Studies have shown that phenanthridinone derivatives can effectively compete with EtBr for DNA binding sites. heraldopenaccess.us When a phenanthridinone derivative is added to a solution containing DNA pre-saturated with EtBr, a quenching of the EtBr fluorescence is observed. nih.gov This fluorescence quenching suggests that the phenanthridinone derivative is displacing the bound EtBr from the DNA, which strongly implies that both molecules are competing for the same or overlapping binding sites, namely the intercalative spaces between the DNA base pairs. heraldopenaccess.usnih.gov

The strength of the interaction between the phenanthridinone derivative and DNA can be quantified by analyzing the extent of fluorescence quenching. The binding constant of the test compound can be determined from these competitive binding experiments. nih.gov For example, the binding constant for the classic intercalator proflavine (B1679165) has been determined by its ability to compete with EtBr. nih.gov

It is important to note that while a decrease in fluorescence is a strong indicator of intercalation, other binding modes, such as groove binding, can also lead to a reduction in EtBr fluorescence by causing conformational changes in the DNA that may dislodge the intercalated EtBr. nih.gov Therefore, results from competitive binding assays are often corroborated with other techniques, such as viscometry and circular dichroism, to confirm the binding mode. nih.gov

The following table illustrates the principle of competitive binding assays.

SystemFluorescence IntensityInterpretation
Ethidium Bromide (EtBr) aloneLowFree EtBr has low fluorescence.
EtBr + DNAHighIntercalated EtBr shows enhanced fluorescence. heraldopenaccess.us
EtBr + DNA + Phenanthridinone DerivativeDecreasedThe derivative displaces EtBr, quenching fluorescence, indicating competitive binding. heraldopenaccess.us

The interaction of small molecules like phenanthridinone derivatives with nucleic acids can induce significant changes in the conformation and stability of the DNA or RNA structure. google.comnih.gov When a phenanthridinone derivative intercalates between the base pairs of a DNA duplex, it causes a local unwinding of the helix and an increase in the length of the DNA molecule. This structural perturbation can be observed through various biophysical techniques.

Viscosity measurements are a classic method to probe changes in DNA conformation upon ligand binding. Intercalation typically leads to an increase in the viscosity of a DNA solution because the insertion of the ligand between base pairs lengthens and stiffens the DNA helix. nih.gov In contrast, non-intercalative binding modes, such as groove binding, generally cause less significant changes in viscosity. nih.gov

Circular dichroism (CD) spectroscopy is another powerful technique to monitor conformational changes in nucleic acids. The CD spectrum of DNA is sensitive to its helical structure. The binding of a ligand can perturb the CD spectrum, providing information about the nature of the interaction. For instance, intercalation can induce changes in the characteristic CD bands of DNA.

Furthermore, the binding of phenanthridinone derivatives can affect the thermal stability of DNA and RNA. The melting temperature (Tm), the temperature at which half of the double-stranded nucleic acid has dissociated into single strands, is often increased upon ligand binding. This stabilization is a result of the favorable energetic interactions between the ligand and the nucleic acid duplex.

The extent of conformational change and stabilization can depend on the specific structure of the phenanthridinone derivative and the sequence of the nucleic acid. These modulations of DNA/RNA structure and stability are fundamental to the biological effects of these compounds, as they can interfere with processes such as replication, transcription, and repair. google.com

Exploration of Interactions with Proteins

Beyond their interactions with nucleic acids, phenanthridinone derivatives have been extensively studied for their ability to interact with specific proteins, most notably Poly(ADP-ribose) Polymerase-1 (PARP-1).

Phenanthridinone and its derivatives are recognized as potent inhibitors of Poly(ADP-ribose) Polymerase-1 (PARP-1), a nuclear enzyme crucial for DNA repair and other cellular processes. umanitoba.canih.govnih.gov The inhibitory action of these compounds is primarily achieved through competitive inhibition with respect to the enzyme's natural substrate, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). umanitoba.caumanitoba.ca

The core structure of 6(5H)-phenanthridinone serves as a scaffold that mimics the nicotinamide portion of NAD+. umanitoba.ca This allows it to bind to the nicotinamide-binding site within the catalytic domain of PARP-1. umanitoba.caumanitoba.ca By occupying this site, the phenanthridinone inhibitor prevents NAD+ from binding, thereby blocking the synthesis of poly(ADP-ribose) (PAR), a process known as PARylation. umanitoba.ca This disruption of PARP-1's catalytic activity is a key mechanism of action for these inhibitors. nih.gov

The inhibition of PARP-1 can have significant downstream effects, particularly in the context of cancer therapy. In cells with deficient DNA repair pathways, such as those with BRCA mutations, the inhibition of PARP-1 can lead to a phenomenon known as "synthetic lethality," where the combination of the genetic defect and the enzyme inhibition results in cell death. nih.gov

Furthermore, the inhibition of PARP-1 by phenanthridinone derivatives can enhance the efficacy of certain anticancer drugs. nih.govnih.gov For instance, 6(5H)-phenanthridinone has been shown to increase the cytotoxicity of alkylating agents and doxorubicin (B1662922) in cancer cell lines. nih.govnih.gov This synergistic effect is thought to arise from the prevention of DNA repair by the PARP inhibitor, which sensitizes the cancer cells to the DNA-damaging effects of the chemotherapeutic agent. nih.gov

The potency of phenanthridinone-based PARP-1 inhibitors can be fine-tuned through chemical modifications of the phenanthridinone ring. nih.gov Structure-activity relationship (SAR) studies have been conducted to identify substituents and substitution patterns that lead to improved inhibitory activity and desirable pharmacological properties, such as water solubility. nih.gov For example, some substituted 5(H)phenanthridin-6-ones have demonstrated IC50 values in the nanomolar range. nih.gov

The following table provides a summary of the PARP-1 inhibitory properties of some phenanthridinone derivatives.

CompoundIC₅₀ (nM)
Compound 1b (a substituted 5(H)phenanthridin-6-one)10
Data from a study on substituted 5(H)phenanthridin-6-ones as PARP-1 inhibitors. nih.gov

Molecular Interactions Governing Enzyme Inhibition

The inhibitory activity of this compound is primarily attributed to its interaction with Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in DNA repair and cell death pathways. The molecular interactions governing this inhibition are a subject of significant research, with computational and structure-activity relationship (SAR) studies providing crucial insights into the binding mechanism.

The phenanthridinone scaffold, the core structure of this compound, is a well-established pharmacophore for PARP-1 inhibition. nih.gov These inhibitors function competitively with respect to the endogenous substrate, nicotinamide adenine dinucleotide (NAD+), binding to the catalytic domain of the enzyme. nih.govumanitoba.ca This binding prevents the synthesis of poly(ADP-ribose) chains, a critical step in the DNA damage response. nih.gov

Molecular modeling and docking studies of phenanthridinone-based inhibitors have elucidated the key interactions within the PARP-1 active site. umanitoba.caimpactfactor.orgresearchgate.net The tricyclic lactam system of the phenanthridinone core plays a central role in orienting the molecule within the nicotinamide-binding pocket. nih.gov

Key molecular interactions that are crucial for the binding of phenanthridinone inhibitors to the PARP-1 active site include:

Hydrogen Bonding: The lactam carbonyl group of the phenanthridinone ring is critical for forming hydrogen bonds with the backbone nitrogen of Gly863 and the side chain of Ser904 in the PARP-1 catalytic domain. nih.govnih.gov These interactions are fundamental to anchoring the inhibitor in the active site.

π-π Stacking: The aromatic rings of the phenanthridinone scaffold engage in π-π stacking interactions with the side chain of Tyr907. nih.govnih.gov This hydrophobic interaction contributes significantly to the binding affinity.

The amino substituents at the 3 and 8 positions of the phenanthridinone ring are expected to modulate the electronic properties and solubility of the compound, which can influence its inhibitory potency. nih.gov SAR studies on substituted phenanthridinones have shown that the nature and position of substituents significantly impact their PARP-1 inhibitory activity. nih.govnih.gov While specific structural data for the 3,8-diamino derivative is not extensively detailed in the reviewed literature, the fundamental binding mode is anticipated to be conserved.

In addition to catalytic inhibition, some PARP inhibitors exhibit a "trapping" mechanism, where they stabilize the PARP-1 enzyme on the DNA. impactfactor.org This leads to the formation of PARP-DNA complexes that are cytotoxic to cancer cells, particularly those with deficiencies in homologous recombination repair. impactfactor.org The ability of a phenanthridinone-based inhibitor to induce PARP trapping is influenced by its specific chemical structure.

Table 1: Key Amino Acid Residues in PARP-1 Interacting with Phenanthridinone Inhibitors

Interacting ResidueType of InteractionReference
Glycine 863 (Gly863)Hydrogen Bond nih.govnih.gov
Serine 904 (Ser904)Hydrogen Bond nih.govnih.gov
Tyrosine 907 (Tyr907)π-π Stacking nih.govnih.gov

Table 2: Summary of Research Findings on Phenanthridinone-Based PARP-1 Inhibition

Study FocusKey FindingsReferences
Structure-Activity Relationship (SAR)Substitutions on the phenanthridinone ring significantly affect inhibitory potency and water solubility. nih.govnih.gov
Computational ModelingPhenanthridinone inhibitors bind to the nicotinamide-binding site of PARP-1. umanitoba.caimpactfactor.orgresearchgate.net
Molecular InteractionsHydrogen bonding with Gly863 and Ser904, and π-π stacking with Tyr907 are crucial for binding. nih.govnih.gov
Mechanism of ActionCompetitive inhibition of NAD+ binding and potential for PARP trapping. nih.govimpactfactor.org

Photophysical Characteristics and Their Research Applications

Spectroscopic Response to Environmental and pH Changes

While specific studies on the spectroscopic response of 3,8-Diamino-5H-phenanthridin-6-one are not available, research on other phenanthridine (B189435) derivatives highlights their sensitivity to the surrounding environment. For instance, novel phenanthridine–pyrene (B120774) conjugates have been shown to exhibit fluorescence that is dependent on both the solvent and the pH. nih.gov In one study, the excimer fluorescence of a phenanthridine-pyrene conjugate was observed to quench in acidic conditions and increase as the pH was raised. nih.gov This pH-dependent behavior was attributed to the protonation state of the phenanthridine nitrogen, which in turn affects intramolecular stacking and energy transfer between the chromophores. nih.gov The isolated phenanthridine chromophore is reported to have an absorption maximum around 248–256 nm and a fluorescence emission peak near 400 nm. nih.gov

Application as Fluorescent Probes in Molecular and Cell Biology Research

The phenanthridine scaffold is a foundational component of several widely used fluorescent probes in molecular and cell biology.

Phenanthridine derivatives are well-established as fluorescent probes for nucleic acids, largely due to their ability to intercalate between the base pairs of DNA and RNA. nih.govmdpi.com This intercalation into the hydrophobic environment between base pairs typically leads to a significant enhancement in the fluorescence quantum yield. thermofisher.com

Compounds like ethidium (B1194527) bromide and propidium (B1200493) iodide, which are based on a phenanthridine core, are classic examples used in techniques like agarose (B213101) gel electrophoresis and flow cytometry to visualize and quantify nucleic acids. mdpi.comnih.gov The fluorescence of these dyes increases dramatically upon binding to DNA. mdpi.comthermofisher.com While these are structurally different from this compound, a related compound, 3,8-Diamino-6-phenylphenanthridine (B17713), has also been noted for its ability to bind to the exterior of DNA. sigmaaldrich.comsigmaaldrich.com The development of nucleic acid-based fluorescent probes is an active area of research, with a focus on creating probes with high affinity, specificity, and a strong signal-to-background ratio for imaging in living cells. mdpi.com

The detection of reactive oxygen species (ROS) is critical for understanding cellular signaling and oxidative stress. rsc.org Certain phenanthridine-based probes are instrumental in this area. Dihydroethidium (DHE) is a widely used probe that is specific for the detection of the superoxide (B77818) radical. nih.gov Upon reaction with superoxide, DHE is oxidized to form the red fluorescent product, 2-hydroxyethidium, allowing for the quantification of intracellular ROS levels. nih.gov It is important to note that DHE and its oxidation products are structurally distinct from this compound. The development of sensitive and selective fluorescent probes for various ROS and reactive nitrogen species (RNS) remains a key focus in chemical biology to better understand their physiological and pathological roles. rsc.orgnih.gov

To enhance photophysical properties and create more sophisticated probes, researchers often link phenanthridine moieties to other chromophores.

Phenanthridine-Pyrene Conjugates : Systems covalently linking phenanthridine and pyrene have been developed as fluorescent probes for DNA and RNA. nih.gov These conjugates can exhibit unique photophysical behaviors, such as the formation of a pH-dependent excimer, which emits light at a longer wavelength (e.g., 475 nm) compared to the individual monomer emissions. nih.gov This property can be exploited for sensing applications.

Phenanthridine-Containing Polymers : In another approach, phenanthridine derivatives have been incorporated into polymer chains to create light-emitting materials. For example, polyketanils synthesized using 3,8-diamino-6-phenylphenanthridine as a monomer have been shown to exhibit green, yellow, and red photoluminescence. nih.gov

Photodynamic therapy (PDT) is a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic ROS to destroy diseased cells, including cancer cells. nih.govwikipedia.org An ideal photosensitizer should be selectively taken up by the target tissue and efficiently produce ROS upon illumination. mdpi.comnih.gov

While various heterocyclic dyes, including porphyrins, chlorins, and phthalocyanines, have been extensively studied and approved as photosensitizers, there is no specific information in the reviewed literature indicating that this compound has been investigated for PDT applications. nih.govrsc.org The field is continually exploring new compounds to improve the efficacy and selectivity of PDT. mdpi.com

Computational Chemistry and Molecular Modeling in Phenanthridinone Research

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of phenanthridinone compounds. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, which in turn dictates the molecule's reactivity and interaction with biological targets.

Studies have focused on calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. For phenanthridinone derivatives, these calculations help to elucidate their potential as inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand the interactions between phenanthridinone derivatives and their biological targets at a molecular level.

Molecular docking has been instrumental in elucidating the binding mechanism of phenanthridinone-based inhibitors with Poly(ADP-ribose) polymerase-1 (PARP-1). These simulations reveal key interactions within the enzyme's active site. For instance, docking studies of 3,8-diamino-5H-phenanthridin-6-one and its analogues show that the phenanthridinone scaffold forms crucial hydrogen bonds and pi-pi stacking interactions with amino acid residues in the PARP-1 binding pocket. Specifically, interactions with residues such as Glycine, Serine, and Tyrosine are often observed, anchoring the inhibitor in the nicotinamide (B372718) binding site and preventing the catalytic activity of the enzyme.

The application of molecular docking has been extended to investigate the potential antiviral activity of phenanthridinone compounds. Researchers have performed docking simulations of these molecules against key viral proteins to identify potential inhibitory interactions. For example, studies have explored the binding of phenanthridinone derivatives to the main protease (Mpro) of viruses. These simulations aim to identify compounds that can fit into the active site of the protease, forming stable interactions and blocking its function, which is essential for viral replication.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are performed to correlate the biological activity of a series of compounds with their physicochemical properties and structural features. For phenanthridinone-based PARP inhibitors, 2D-QSAR and 3D-QSAR models have been developed. These models use molecular descriptors—such as electronic, steric, and hydrophobic properties—to predict the inhibitory activity of new, untested compounds. Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the compound-biomolecule complex over time. MD simulations are used to assess the stability of the ligand-protein complex and to understand the conformational changes that may occur upon binding. For phenanthridinone inhibitors of PARP-1, MD simulations can confirm the stability of the interactions predicted by docking and provide insights into the flexibility of the binding site. These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy.

Prediction of Spectroscopic and Electronic Properties

Computational methods are also employed to predict the spectroscopic properties of phenanthridinone derivatives. Time-dependent density functional theory (TD-DFT) is a common method used to calculate the electronic absorption spectra (UV-Vis) of these molecules. By predicting the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, these calculations can aid in the experimental characterization of newly synthesized compounds. Furthermore, these computational predictions can help in understanding the photophysical properties of these molecules, which is relevant for their potential applications in fluorescence imaging and photodynamic therapy.

Investigations into Biological Action Mechanisms Excluding Clinical Human Trials

Research on Antimicrobial Mechanisms, e.g., against Microorganisms

While specific studies on the antimicrobial mechanism of 3,8-Diamino-5H-phenanthridin-6-one are not extensively detailed in the available literature, the broader class of phenanthridine (B189435) derivatives is known to exhibit antimicrobial properties. ontosight.ai The primary proposed mechanism for this activity is the intercalation of the phenanthridine core into microbial DNA. This binding can inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to the cessation of growth and death of the microorganism. The positively charged nature of the phenanthridine ring system is thought to facilitate its interaction with the negatively charged phosphate (B84403) backbone of DNA, enhancing its ability to disrupt these vital functions.

Studies on Antiparasitic Mechanisms, e.g., Trypanocidal Activity

The trypanocidal activity of phenanthridine compounds is a well-documented area of research. While specific mechanistic studies on this compound are limited, the established mode of action for related compounds provides a strong basis for understanding its potential antiparasitic effects. The kinetoplast, a unique network of mitochondrial DNA found in trypanosomes, is a primary target for phenanthridine derivatives. Intercalation of the compound into the kinetoplast DNA can severely disrupt its replication and transcription, processes that are vital for the parasite's survival and proliferation. This disruption of mitochondrial function is a key element of the compound's trypanocidal action.

Research on Antitumor Mechanisms, e.g., DNA Replication Disruption

The antitumor potential of phenanthridine derivatives, including by extension this compound, is an area of active investigation. ontosight.ai The central mechanism behind this activity is the interference with DNA replication in rapidly dividing cancer cells. By intercalating into the DNA double helix, the compound can create physical barriers that obstruct the progression of DNA polymerase, the enzyme responsible for replicating DNA. This stalling of the replication fork can trigger cell cycle arrest and, ultimately, induce apoptosis (programmed cell death) in cancer cells. The preferential accumulation of some phenanthridine compounds in the mitochondria of tumor cells may also contribute to their selective toxicity towards cancerous tissues.

Exploration of Antiviral Activity and Modes of Action (e.g., against Tobacco Mosaic Virus)

Currently, there is a lack of specific research data available in the public domain regarding the antiviral activity and modes of action of this compound, particularly against the Tobacco Mosaic Virus. Further investigation is required to determine if this compound possesses any antiviral properties and to elucidate the potential mechanisms involved.

Mechanisms of Enzyme Inhibition (e.g., PARP-1 Inhibition)

Advanced Methodologies and Material Science Applications

Affinity Chromatography for Biomolecule Purification

Liquid chromatography stands out as a robust, versatile, and highly reproducible method for the purification of plasmid DNA (pDNA). nih.gov A critical component of successful chromatographic separation is the use of specialized stationary phases and ligands designed for high affinity and specificity. nih.gov Affinity chromatography, in particular, leverages the specific binding interactions between a ligand immobilized on a chromatographic support and a target molecule.

A significant application of phenanthridine (B189435) derivatives is in the selective purification of supercoiled plasmid DNA, a crucial component in gene therapy and vaccination. nih.govcapes.gov.br Research has demonstrated the successful use of an intercalative molecule, 3,8-diamino-6-phenylphenanthridine (B17713), as a synthetic affinity ligand for this purpose. nih.gov This method is designed to preferentially retain the supercoiled isoform of pDNA over undesirable contaminants. nih.gov

The process of affinity chromatography with this phenanthridine-based ligand allows for the selective recognition and capture of the target supercoiled pDNA from complex mixtures like clarified E. coli lysates. nih.govcapes.gov.br This specificity is paramount as conventional purification methods are increasingly being replaced by more sophisticated and selective procedures. nih.gov

Table 1: Principles of Supercoiled pDNA Affinity Chromatography

Component/PrincipleDescriptionReference
Target Molecule Supercoiled Plasmid DNA (pDNA) nih.gov
Affinity Ligand 3,8-diamino-6-phenylphenanthridine nih.gov
Mechanism Intercalation of the ligand into the supercoiled DNA structure nih.gov
Method Liquid Affinity Chromatography nih.gov
Goal Selective retention and purification of supercoiled pDNA from contaminants nih.gov

The effectiveness of affinity chromatography is fundamentally determined by the chemical nature of the ligand and its interaction with the target molecule. nih.gov The design of high-affinity and high-specificity ligands is therefore a primary focus in developing advanced purification protocols. nih.gov

The 3,8-diamino-6-phenylphenanthridine ligand is characterized as a synthetic aromatic, intercalative molecule. nih.gov Its planar phenanthridine core allows it to insert between the base pairs of the DNA double helix, an interaction that is particularly favorable with the compact, topologically constrained supercoiled form of plasmid DNA. The diamino groups at the 3 and 8 positions are crucial for this binding. The design of such ligands is central to creating chromatographic supports that can establish strong and selective interactions, enabling the preferential retention of the target biomolecule. nih.gov

Integration of 3,8-Diamino-6-phenylphenanthridine Moieties into Polymeric Materials

The incorporation of chromophoric units like phenanthridine into polymer backbones is a key strategy for developing new functional materials with tailored optical and electronic properties. The diamino functionality of 3,8-diamino-6-phenylphenanthridine makes it a suitable monomer for polycondensation reactions.

New conjugated polyketanils (PKs) with unique architectures have been synthesized using 3,8-diamino-6-phenylphenanthridine as the diamine monomer. nih.gov These polymers were prepared through polycondensation reactions with various diketone co-monomers. nih.gov The synthesis involves reacting the diamine with diketones to form the characteristic ketanil (-C=N-) linkage in the polymer backbone. nih.gov

Table 2: Synthesis of Polyketanils from 3,8-diamino-6-phenylphenanthridine

Polymer NameDiketone MonomerResulting Emission ColorReference
PK-1p-DibenzoylbenzeneGreen nih.gov
PK-2DibenzylYellow nih.gov
PK-3trans-1,2-DibenzoylethyleneRed nih.gov

The optoelectronic properties of related polyazomethines containing phenanthridine moieties have also been investigated. researchgate.net A study on a polyazomethine synthesized from 2,5-bis(hexyloxy)-1,4-bis[(2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene and 3,8-diamino-6-phenylphenanthridine (PAZ-PV-Ph) explored its electrochemical characteristics. researchgate.net

Using differential pulse voltammetry, the highest occupied molecular orbital (HOMO) energy level for a thin film of this polymer was determined. researchgate.net This value is critical for understanding the material's potential as an organic semiconductor in electronic devices. researchgate.net

Table 3: Electrochemical Properties of a Phenanthridine-Containing Polyazomethine

PropertyValueMethodReference
HOMO Energy Level -4.97 eVDifferential Pulse Voltammetry researchgate.net

The photoluminescent (PL) properties of phenanthridine-containing polymers can be modulated by external chemical stimuli, such as changes in acidity. The photoluminescence of the polyketanils (PKs) described in section 7.2.1 was studied before and after protonation with 10-Camphorsulfonic acid (CSA), a strong acid. nih.gov

This protonation leads to the formation of (PKs)₁(CSA)₂ complexes, a process that can be confirmed by FTIR spectroscopy. nih.gov The interaction of the acid primarily occurs with the nitrogen atom in the phenanthridine ring. researchgate.net This acid-base interaction alters the electronic structure of the phenanthridine moiety, thereby modulating the photoluminescence properties of the entire polymer system. nih.govresearchgate.net This demonstrates a clear relationship between the polymer structure and its light-emitting characteristics, which can be tuned via acid-base chemistry. nih.gov

Development of Colorimetric Sensing Agents based on Phenanthridine Derivatives

Currently, there is no available research data specifically detailing the development of colorimetric sensing agents based on 3,8-Diamino-5H-phenanthridin-6-one .

Q & A

Basic Research Questions

Q. What synthetic methods are commonly used to prepare 3,8-Diamino-5H-phenanthridin-6-one, and how can reaction yields be optimized?

  • Methodological Answer : Palladium-catalyzed cross-coupling reactions are frequently employed, as demonstrated in the synthesis of phenanthridinone derivatives using equimolar brominated precursors under controlled conditions. Key factors for optimization include catalyst loading (e.g., Pd(PPh₃)₄), solvent selection (e.g., toluene), and temperature modulation. Column chromatography (hexane/ethyl acetate gradients) is critical for isolating products, though yields may remain low (~30%) due to competing pathways. Systematic screening of stoichiometric ratios and additives (e.g., ligands) can mitigate byproduct formation .

Q. How can spectroscopic techniques validate the structural integrity of this compound derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms regiochemistry, while Infrared (IR) spectroscopy identifies functional groups like NH₂ and carbonyl. Mass spectrometry (HRMS) verifies molecular weight. For crystallographic validation, X-ray diffraction is recommended, though computational tools (e.g., DFT) can predict electronic properties and stability .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodological Answer : Stability is influenced by light, temperature, and humidity. Store under inert atmospheres (argon) at –20°C in amber vials. Monitor degradation via HPLC or TLC, with periodic NMR checks for amine oxidation or ring-opening reactions. NIST data on similar phenanthridinones suggest susceptibility to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during functionalization of this compound?

  • Methodological Answer : Regioselective acylation or alkylation requires protecting-group strategies (e.g., Boc for amines) and electrophile tuning. For example, bulky reagents favor substitution at less sterically hindered positions. Computational modeling (e.g., Fukui indices) predicts reactive sites, while kinetic studies optimize reaction conditions (e.g., solvent polarity, temperature) to suppress competing pathways .

Q. What methodologies are suitable for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : In vitro assays (e.g., trypanocidal activity) involve dose-response curves using parasite cultures (e.g., Trypanosoma brucei), with EC₅₀ determination via fluorescence-based viability assays. Structure-activity relationships (SAR) are established by modifying substituents (e.g., methoxy, chloro) and comparing IC₅₀ values. Toxicity profiling uses mammalian cell lines (e.g., HEK293) to assess selectivity .

Q. How can computational tools predict the reactivity of this compound in drug design?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Molecular docking (e.g., AutoDock Vina) screens binding affinities to target proteins (e.g., topoisomerases). MD simulations assess stability in biological membranes, while QSAR models correlate electronic parameters (e.g., logP, polar surface area) with bioavailability .

Q. How should researchers address contradictions in experimental data during mechanistic studies?

  • Methodological Answer : Triangulate data using complementary techniques (e.g., kinetic isotope effects for mechanism elucidation, in situ IR for intermediate detection). Validate hypotheses via control experiments (e.g., radical traps, isotopic labeling). Statistical tools (e.g., ANOVA) identify outliers, while peer review and replication in independent labs ensure robustness .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.